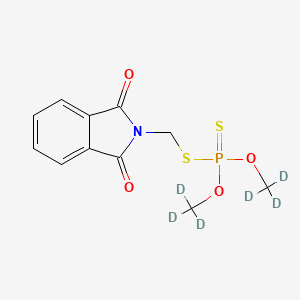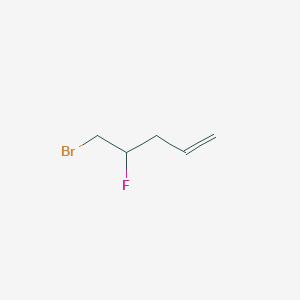
Phosmet D6
Descripción general
Descripción
Fosmet-d6 es un análogo deuterado del insecticida organofosforado fosmet. Se utiliza principalmente como un estándar interno para la cuantificación de fosmet en diversas aplicaciones analíticas, particularmente en las técnicas de cromatografía de gases-espectrometría de masas (GC-MS) y cromatografía líquida-espectrometría de masas (LC-MS) . El compuesto tiene una fórmula molecular de C11H6D6NO4PS2 y un peso molecular de 323.36 .
Aplicaciones Científicas De Investigación
Fosmet-d6 se utiliza ampliamente en la investigación científica para diversas aplicaciones, que incluyen:
Química analítica: Como estándar interno en las técnicas de GC-MS y LC-MS para la cuantificación de fosmet en muestras ambientales y de alimentos.
Toxicología: Utilizado en estudios para comprender los efectos toxicológicos de fosmet y sus metabolitos.
Farmacocinética: Employed in research to study the pharmacokinetics and metabolic profiles of phosmet in biological systems.
Ciencia ambiental: Utilizado en el monitoreo ambiental para detectar y cuantificar residuos de fosmet en muestras de suelo, agua y aire.
Mecanismo De Acción
Fosmet-d6, siendo un análogo deuterado de fosmet, comparte un mecanismo de acción similar. Fosmet es un insecticida organofosforado que inhibe la acetilcolinesterasa, una enzima responsable de descomponer la acetilcolina en el sistema nervioso. Esta inhibición conduce a la acumulación de acetilcolina, provocando una transmisión continua de señales nerviosas, lo que finalmente provoca la parálisis y la muerte de los insectos objetivo . La sustitución de deuterio en Fosmet-d6 no altera significativamente este mecanismo, lo que lo convierte en un estándar interno confiable para estudiar los efectos de Fosmet.
Análisis Bioquímico
Biochemical Properties
Phosmet D6 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As an organophosphate, this compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolic degradation. These interactions highlight the compound’s role in disrupting normal biochemical processes and its potential toxicity .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to excessive stimulation of cholinergic receptors, causing neurotoxicity. This can result in symptoms such as muscle twitching, convulsions, and respiratory distress. In non-neuronal cells, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, disrupting normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with acetylcholinesterase and cytochrome P450 enzymes. By binding to the active site of acetylcholinesterase, this compound forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This results in the accumulation of acetylcholine and continuous stimulation of cholinergic receptors. Additionally, this compound undergoes metabolic degradation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, contributing to the compound’s overall toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent neurotoxicity and oxidative stress, leading to chronic health effects. The temporal effects of this compound highlight the importance of proper handling and storage to maintain its efficacy and minimize potential risks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild neurotoxic effects, such as muscle twitching and behavioral changes. At higher doses, the compound can induce severe toxicity, including convulsions, respiratory failure, and death. Studies have shown that the threshold for toxic effects of this compound is dose-dependent, with higher doses leading to more pronounced adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired analytical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of several metabolites. The primary metabolic pathway involves the hydrolysis of the phosphorodithioate group, resulting in the production of phosmet oxon, a more toxic metabolite. Additionally, this compound can undergo further oxidation and conjugation reactions, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for assessing the compound’s toxicity and environmental impact .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the compound’s bioavailability and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can accumulate in the mitochondria, where it induces oxidative stress and disrupts mitochondrial function. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential cellular targets .
Métodos De Preparación
Fosmet-d6 se sintetiza mediante la incorporación de deuterio en la molécula de fosmet. La ruta sintética generalmente implica el uso de reactivos deuterados para reemplazar los átomos de hidrógeno en la estructura del fosmet con átomos de deuterio. Este proceso garantiza que las propiedades físicas y químicas de Fosmet-d6 se asemejen mucho a las del fosmet no deuterado, lo que lo convierte en un estándar interno ideal para fines analíticos .
Análisis De Reacciones Químicas
Fosmet-d6, al igual que su contraparte no deuterada, experimenta diversas reacciones químicas, que incluyen:
Oxidación: Fosmet-d6 puede oxidarse para formar los correspondientes derivados de oxón.
Hidrólisis: El compuesto puede sufrir hidrólisis, lo que lleva a la formación de ácido ftálico y otros productos de degradación.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agua y varios nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Fosmet-d6 es único debido a su etiquetado de deuterio, que lo distingue de otros insecticidas organofosforados similares. Algunos compuestos similares incluyen:
Fosmet: La versión no deuterada de Fosmet-d6, utilizada como insecticida en la agricultura.
Malatión: Otro insecticida organofosforado con un mecanismo de acción similar pero una estructura química diferente.
La singularidad de Fosmet-d6 radica en su uso como estándar interno para fines analíticos, proporcionando cuantificación precisa y resultados confiables en varios estudios científicos.
Propiedades
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZTLDVJIUSHT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1492272.png)

![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)



![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)



amine hydrochloride](/img/structure/B1492290.png)
![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)


